
Thiourea, N-(4-(3-methylbutoxy)phenyl)-N'-(4-(propylthio)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(4-(3-methylbutoxy)phenyl)-N’-(4-(propylthio)phenyl)- is a synthetic organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, features unique substituents that may impart specific properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For this specific compound, the synthetic route may involve the following steps:
Preparation of Isothiocyanate: The starting material, 4-(3-methylbutoxy)aniline, is reacted with thiophosgene to form the corresponding isothiocyanate.
Formation of Thiourea: The isothiocyanate is then reacted with 4-(propylthio)aniline under controlled conditions to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, the reactions can be carried out in batch or continuous reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Wissenschaftliche Forschungsanwendungen
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
Wirkmechanismus
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets:
Enzyme Inhibition: Thioureas can inhibit enzymes by binding to their active sites.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
N,N’-Diphenylthiourea: A derivative with phenyl groups attached to both nitrogen atoms.
Uniqueness
Thiourea, N-(4-(3-methylbutoxy)phenyl)-N’-(4-(propylthio)phenyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other thiourea derivatives.
Eigenschaften
CAS-Nummer |
231298-81-0 |
|---|---|
Molekularformel |
C21H28N2OS2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
1-[4-(3-methylbutoxy)phenyl]-3-(4-propylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C21H28N2OS2/c1-4-15-26-20-11-7-18(8-12-20)23-21(25)22-17-5-9-19(10-6-17)24-14-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H2,22,23,25) |
InChI-Schlüssel |
JJBQRLRRMQWYKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


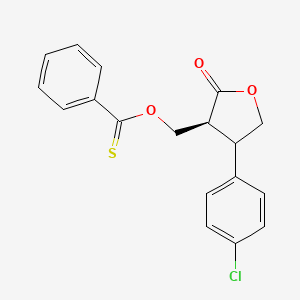
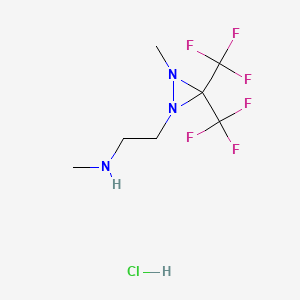
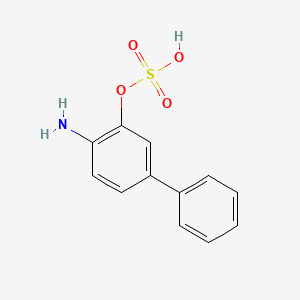
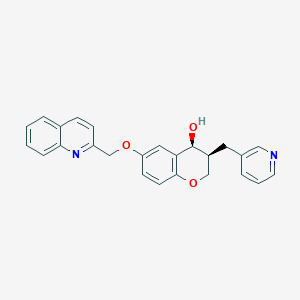

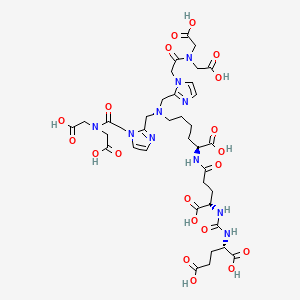
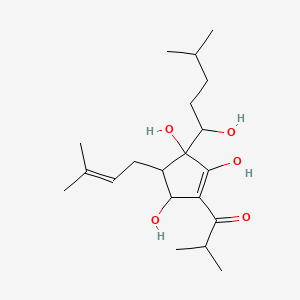
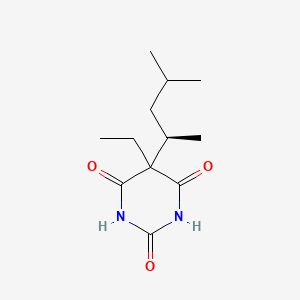

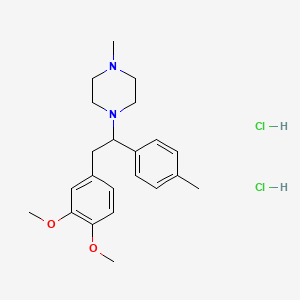
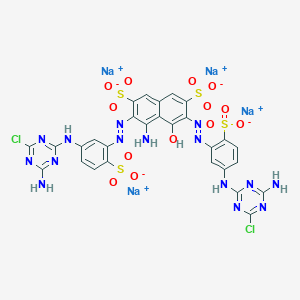
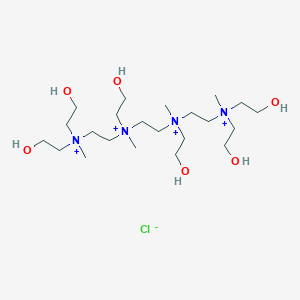
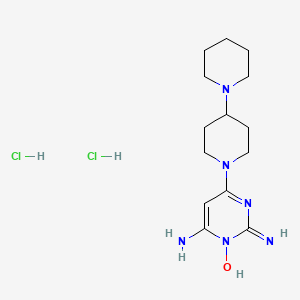
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
